1-benzyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-2-one
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Overview
Description
1-Benzyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-benzyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and strong bases like sodium hydride (NaH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary amines.
Scientific Research Applications
1-Benzyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole moiety is known to bind to active sites of enzymes, inhibiting their activity. Additionally, the benzyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
1-Benzyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-2-one can be compared to other similar compounds, such as:
1-Benzyl-4-[2-(1H-imidazol-1-yl)ethyl]piperazin-2-one: This compound features an imidazole ring instead of a pyrazole ring, which may result in different biological activities and binding affinities.
1-Benzyl-4-[2-(1H-triazol-1-yl)ethyl]piperazin-2-one: The triazole ring provides different electronic properties and reactivity compared to the pyrazole ring, potentially leading to unique applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4-(2-pyrazol-1-ylethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16-14-18(10-12-20-8-4-7-17-20)9-11-19(16)13-15-5-2-1-3-6-15/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGOPAPPMDVVEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CCN2C=CC=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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